

# assessing the atom economy of reactions using tert-butyl methyl sulfoxide

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## Compound of Interest

Compound Name: *tert-Butyl methyl sulfoxide*

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## A Comparative Guide to the Atom Economy of Reactions Utilizing **Tert-Butyl Methyl Sulfoxide**

As Senior Application Scientists, our goal extends beyond merely executing chemical transformations; we aim to design and implement processes that are efficient, sustainable, and inherently safer. The principles of green chemistry provide a crucial framework for this endeavor, with atom economy standing out as a fundamental metric for evaluating the intrinsic efficiency of a reaction.<sup>[1]</sup> This guide provides an in-depth assessment of reactions involving **tert-butyl methyl sulfoxide** (TBMS), comparing its performance and atom economy against established alternatives, particularly in the context of oxidation reactions.

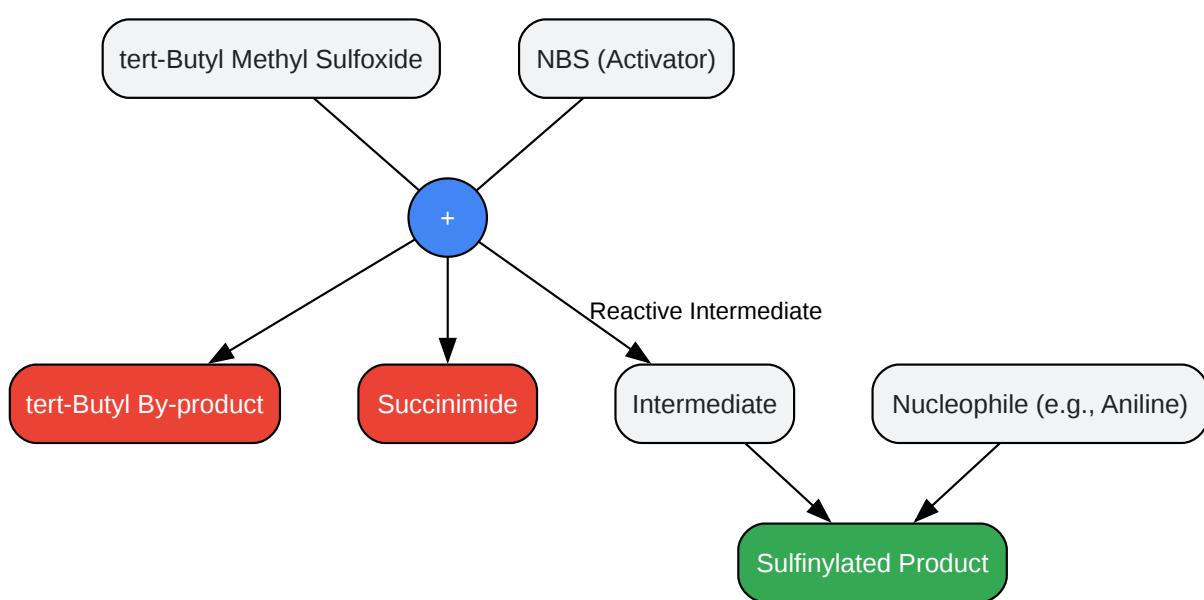
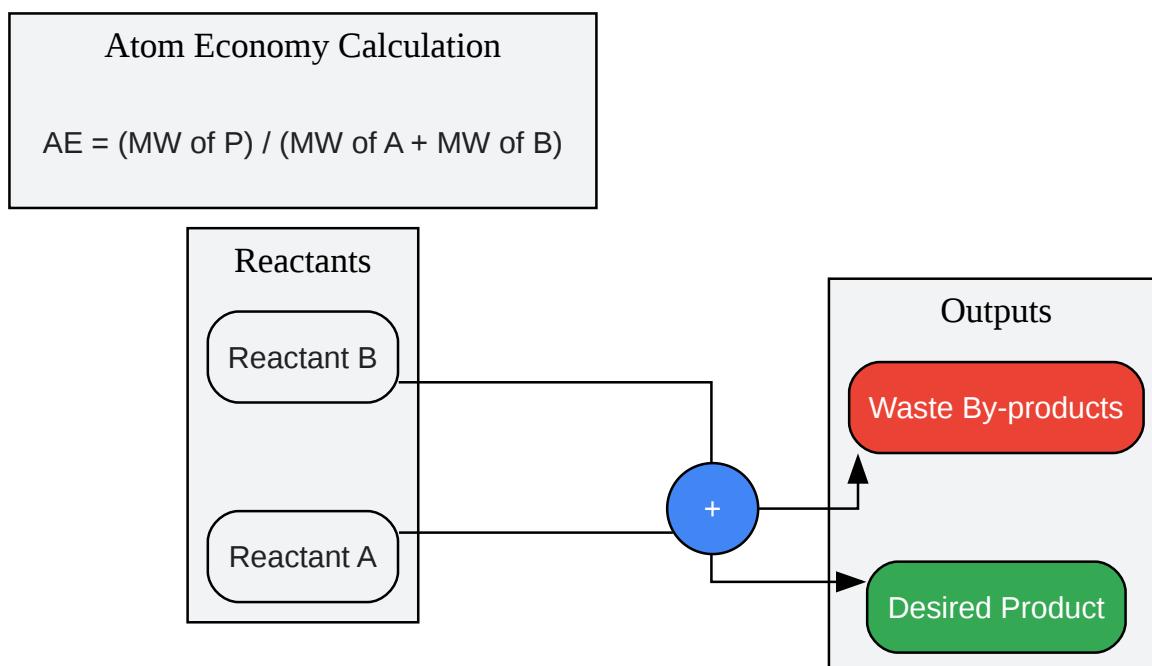
## The Principle of Atom Economy: A Foundation for Greener Synthesis

Introduced by Barry Trost, atom economy offers a foundational metric for assessing the "greenness" of a chemical reaction.<sup>[2]</sup> It moves beyond simple reaction yield to ask a more profound question: How many of the atoms from the reactants are incorporated into the desired final product?<sup>[1][3]</sup> A low atom economy signifies the generation of significant waste in the form of by-products, even if the reaction yield is high.<sup>[4]</sup>

The calculation is straightforward:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100<sup>[1][5]</sup>

It's a theoretical value that deliberately ignores yield and excess reagents to provide a clear measure of a reaction's intrinsic efficiency.[\[2\]](#) While other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view by including solvents, excess reagents, and yield, atom economy remains the starting point for designing fundamentally less wasteful chemistry.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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Caption: Workflow for TBMS activation and subsequent reaction.

## Comparative Analysis: DMSO-Based Alcohol Oxidations

To contextualize the atom economy of TBMS reactions, we will compare it to the most common alternatives for a functionally related class of transformations: the oxidation of secondary alcohols to ketones using activated DMSO. For this comparison, we will analyze the oxidation of 2-propanol to acetone.

Desired Transformation:  $\text{C}_3\text{H}_8\text{O}$  (2-Propanol)  $\rightarrow$   $\text{C}_3\text{H}_6\text{O}$  (Acetone) +  $\text{H}_2$

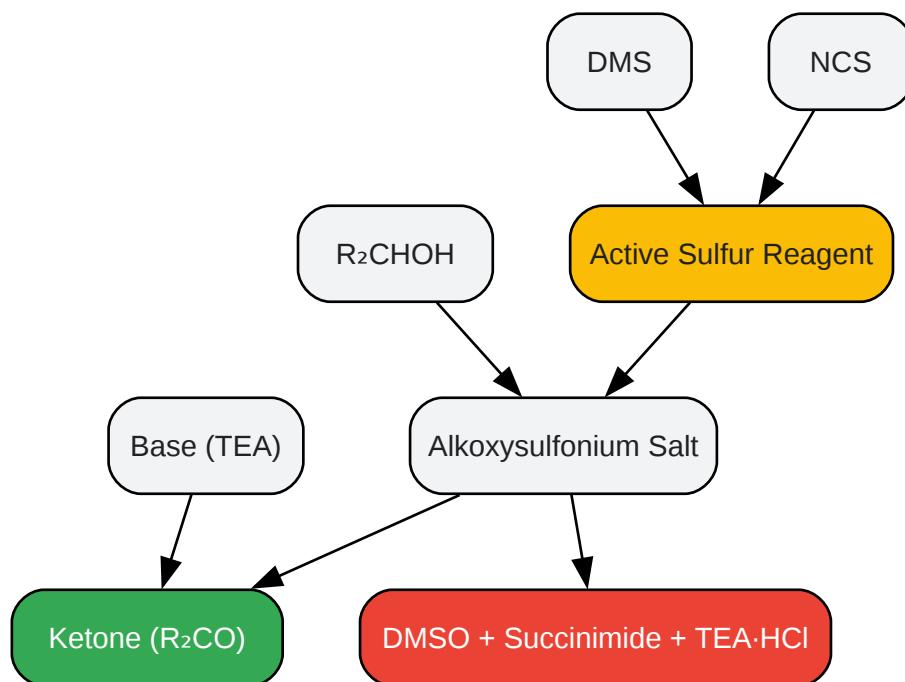
### Corey-Kim Oxidation

This method utilizes dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS) to generate the active oxidant, followed by the addition of a base like triethylamine (TEA). [9][10] Reaction:  $\text{C}_3\text{H}_8\text{O} + \text{C}_2\text{H}_6\text{S}$  (DMS) +  $\text{C}_4\text{H}_4\text{ClNO}_2$  (NCS) +  $\text{C}_6\text{H}_{15}\text{N}$  (TEA)  $\rightarrow$   $\text{C}_3\text{H}_6\text{O}$  (Acetone) +  $\text{C}_2\text{H}_6\text{SO}$  (DMSO) +  $\text{C}_4\text{H}_5\text{NO}_2$  (Succinimide) +  $\text{C}_6\text{H}_{16}\text{CIN}$  (TEA·HCl)

Compound	Formula	Molecular Weight ( g/mol )
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Reactants		
2-Propanol	$\text{C}_3\text{H}_8\text{O}$	60.10
Dimethyl sulfide (DMS)	$\text{C}_2\text{H}_6\text{S}$	62.13
N-Chlorosuccinimide (NCS)	$\text{C}_4\text{H}_4\text{ClNO}_2$	133.54
Triethylamine (TEA)	$\text{C}_6\text{H}_{15}\text{N}$	101.19
Total Reactant MW	356.96	
<hr/>		
Desired Product		
Acetone	$\text{C}_3\text{H}_6\text{O}$	58.08
<hr/>		

Atom Economy Calculation: % AE =  $(58.08 / 356.96) * 100 = 16.3\%$

The atom economy is very low, primarily due to the high molecular weight of the reagents (NCS, TEA) that are not incorporated into the final product but are converted into stoichiometric by-products. [11]



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Caption: Simplified mechanism of the Corey-Kim Oxidation.

## Swern Oxidation

The Swern oxidation is perhaps the most widely used DMSO-based method, employing oxalyl chloride or trifluoroacetic anhydride as the activator. [12][13] Reaction: C<sub>3</sub>H<sub>8</sub>O + C<sub>2</sub>H<sub>6</sub>SO (DMSO) + C<sub>2</sub>Cl<sub>2</sub>O<sub>2</sub> (Oxalyl Chloride) + 2 C<sub>6</sub>H<sub>15</sub>N (TEA) → C<sub>3</sub>H<sub>6</sub>O (Acetone) + C<sub>2</sub>H<sub>6</sub>S (DMS) + CO + CO<sub>2</sub> + 2 C<sub>6</sub>H<sub>16</sub>CIN (TEA·HCl)

Compound	Formula	Molecular Weight ( g/mol )
<hr/>		
Reactants		
2-Propanol	C <sub>3</sub> H <sub>8</sub> O	60.10
Dimethyl sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> SO	78.13
Oxalyl Chloride	C <sub>2</sub> Cl <sub>2</sub> O <sub>2</sub>	126.93
Triethylamine (TEA) (2 eq.)	2 x C <sub>6</sub> H <sub>15</sub> N	202.38
Total Reactant MW	467.54	
<hr/>		
Desired Product		
Acetone	C <sub>3</sub> H <sub>6</sub> O	58.08
<hr/>		

Atom Economy Calculation: % AE = (58.08 / 467.54) \* 100 = 12.4%

The Swern oxidation has an even lower atom economy due to the use of two equivalents of the base and the decomposition of the activator into gaseous by-products (CO and CO<sub>2</sub>). [14] A significant drawback is the generation of foul-smelling dimethyl sulfide and toxic carbon monoxide, requiring reactions to be performed in a well-ventilated fume hood at cryogenic temperatures (-78 °C). [12][13]

## Pfitzner-Moffatt Oxidation

This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the DMSO. [15][16] Reaction: C<sub>3</sub>H<sub>8</sub>O + C<sub>2</sub>H<sub>6</sub>SO (DMSO) + C<sub>13</sub>H<sub>22</sub>N<sub>2</sub> (DCC) → C<sub>3</sub>H<sub>6</sub>O (Acetone) + C<sub>2</sub>H<sub>6</sub>S (DMS) + C<sub>13</sub>H<sub>24</sub>N<sub>2</sub>O (DCU)

Compound	Formula	Molecular Weight ( g/mol )
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Reactants		
2-Propanol	C <sub>3</sub> H <sub>8</sub> O	60.10
Dimethyl sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> SO	78.13
Dicyclohexylcarbodiimide (DCC)	C <sub>13</sub> H <sub>22</sub> N <sub>2</sub>	206.33
Total Reactant MW	344.56	
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Desired Product		
Acetone	C <sub>3</sub> H <sub>6</sub> O	58.08
<hr/>		

Atom Economy Calculation: % AE = (58.08 / 344.56) \* 100 = 16.9%

The Pfitzner-Moffatt oxidation has a slightly better atom economy than the Swern and Corey-Kim variants. However, it produces dicyclohexylurea (DCU) as a solid by-product that can be difficult to remove from the reaction mixture, complicating purification. [15][17]

## Data Summary and Comparative Assessment

Reaction / Method	Primary Reagents	Key By-products	Atom Economy (%)	Key Considerations
TBMS Sulfinamide Synthesis	TBMS, NBS, Aniline	Succinimide, t-BuBr	39.7%	Low AE due to leaving group; useful for specific sulfinylations.
Corey-Kim Oxidation	Alcohol, DMS, NCS, TEA	DMSO, Succinimide, TEA·HCl	16.3%	Can operate at higher temps than Swern (-25 °C); risk of chlorination. [9]
Swern Oxidation	Alcohol, DMSO, (COCl) <sub>2</sub> , TEA	DMS, CO, CO <sub>2</sub> , TEA·HCl	12.4%	Widely used, mild; requires cryogenic temps; produces toxic/malodorous gas. [12][13]
Pfitzner-Moffatt Oxidation	Alcohol, DMSO, DCC	DMS, Dicyclohexylurea (DCU)	16.9%	Operates at room temp; solid by-product complicates workup. [15][17]

## Experimental Protocol: The Corey-Kim Oxidation of a Secondary Alcohol

This protocol provides a representative procedure for the oxidation of a generic secondary alcohol to a ketone.

### Materials:

- N-Chlorosuccinimide (NCS), freshly recrystallized

- Dimethyl sulfide (DMS), dry
- Secondary Alcohol (Substrate)
- Triethylamine (TEA), dry
- Toluene, anhydrous
- Water, deionized
- Diethyl ether
- Sodium sulfate, anhydrous

Procedure: [10] 1. Suspend freshly recrystallized NCS (2.0 eq) in anhydrous toluene (approx. 12 mL per mmol of alcohol) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. 2. Cool the suspension to 0 °C in an ice bath. 3. Slowly add dry DMS (2.4 eq) to the stirred suspension. 4. Cool the resulting solution to –20 °C and stir for 40 minutes to allow for the formation of the active electrophilic sulfur species. 5. In a separate flask, dissolve the alcohol (1.0 eq) in anhydrous toluene (approx. 10 mL per mmol of alcohol). 6. Add the alcohol solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains at or below –20 °C. 7. Stir the mixture at –20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. 8. Add dry TEA (4.0 eq) to the reaction mixture. 9. Remove the cooling bath and allow the mixture to warm to ambient temperature, stirring for 20 minutes. 10. Quench the reaction by adding water and diethyl ether. Stir the biphasic mixture vigorously for 5 minutes. 11. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. 12. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product, which can be purified by standard methods (e.g., column chromatography).

## Conclusion and Future Outlook

This guide demonstrates that while **tert-butyl methyl sulfoxide** is a valuable reagent for specific synthetic transformations, its applications involving the loss of the tert-butyl group are inherently atom-uneconomical. A comparative analysis with classic DMSO-based oxidations reveals that these established methods, while synthetically powerful, also suffer from poor atom

economy. The large molecular weight of activating agents and bases contributes significantly to the mass of by-products.

For researchers, scientists, and drug development professionals, these findings underscore the importance of critically evaluating reactions beyond their yield. The pursuit of greener chemistry necessitates the development of catalytic oxidation methods that minimize or eliminate the use of stoichiometric reagents. Future research will continue to focus on catalytic systems using benign terminal oxidants like molecular oxygen or hydrogen peroxide, which offer the promise of vastly improved atom economy and a more sustainable approach to chemical synthesis.

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